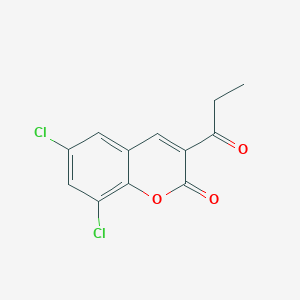

6,8-dichloro-3-propanoyl-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one (Coumarin) Scaffold in Contemporary Organic Chemistry

The 2H-chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic motif consisting of a fused benzene (B151609) and α-pyrone ring. This fundamental structure is the backbone of a large class of both naturally occurring and synthetic compounds that have garnered significant attention in organic and medicinal chemistry. researchgate.netmsu.eduresearchgate.net Coumarins are prevalent in the plant kingdom, found in roots, leaves, and fruits, where they serve various biological functions. iiste.org

The significance of the coumarin scaffold is underscored by the wide spectrum of pharmacological and biological activities exhibited by its derivatives. These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. chemenu.comnih.gov The biological versatility of the coumarin nucleus is attributed to its relatively simple and stable structure, which can be readily modified to interact with a diverse range of biological targets. preprints.org This has made the coumarin scaffold a "privileged scaffold" in drug discovery, meaning its presence in a molecule increases the likelihood of biological activity.

Overview of Substituted Chromen-2-one Derivatives and their Structural Diversity

The structural diversity of coumarin derivatives is vast, arising from the potential for substitution at various positions on both the benzene and pyrone rings. Chemists have developed numerous synthetic methodologies to introduce a wide array of functional groups onto the coumarin core, leading to a large library of compounds with tailored properties. researchgate.netacgpubs.org

Common synthetic routes to coumarin derivatives include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. iiste.org These methods allow for the introduction of substituents such as alkyl, aryl, hydroxyl, alkoxy, and amino groups. Furthermore, the 3-position of the pyrone ring is often functionalized with acyl groups (like the propanoyl group in the title compound), which can serve as a handle for further chemical transformations and the synthesis of more complex heterocyclic systems. researchgate.netacgpubs.org The substitution pattern significantly influences the electronic and steric properties of the molecule, which in turn dictates its chemical reactivity and biological activity.

Structural Context of 6,8-Dichloro-3-propanoyl-2H-chromen-2-one within the Dihalogenated Coumarin Family

This compound belongs to the specific subclass of dihalogenated coumarins. The introduction of halogen atoms, particularly chlorine, onto the coumarin scaffold is a common strategy to modulate the molecule's lipophilicity and electronic character, which can enhance its biological efficacy. The presence of chlorine atoms at the 6 and 8 positions of the benzene ring is a notable feature.

The synthesis of this compound can be conceptually approached through established coumarin synthesis reactions. For instance, a Pechmann condensation would likely involve the reaction of 2,4-dichlorophenol (B122985) with a β-ketoester bearing a propanoyl group, such as ethyl 2-propionylacetate, in the presence of an acid catalyst. iiste.org Alternatively, a Knoevenagel condensation could be employed, starting from 2-hydroxy-3,5-dichlorobenzaldehyde and an active methylene (B1212753) compound like ethyl propionylacetate. nih.govrsc.orgresearchgate.net

The combination of the 6,8-dichloro substitution pattern with the 3-propanoyl group defines the specific chemical space occupied by this compound. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the entire ring system, while the propanoyl group at the 3-position provides a site for potential further synthetic modifications. This structural arrangement is analogous to other known 3-acyl-6,8-dichlorocoumarins, such as the corresponding 3-acetyl and 3-butanoyl derivatives. Research into dihalogenated coumarins has often been driven by the pursuit of new therapeutic agents, particularly in the area of oncology. chemenu.com

Properties

IUPAC Name |

6,8-dichloro-3-propanoylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3/c1-2-10(15)8-4-6-3-7(13)5-9(14)11(6)17-12(8)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWOLWUJSEFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 6,8 Dichloro 3 Propanoyl 2h Chromen 2 One

Reactivity of the Propanoyl Side Chain

The propanoyl group at the C3 position of the 6,8-dichloro-2H-chromen-2-one core is the primary site of chemical reactivity. The presence of the electron-withdrawing coumarin (B35378) ring system enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons, making the side chain susceptible to a range of chemical transformations.

Halogenation Reactions, including α-Bromination of the Ketofragment

The methylene (B1212753) group (α-carbon) adjacent to the carbonyl of the propanoyl side chain is activated and can be readily halogenated. This α-halogenation is a crucial step for further derivatization, creating a valuable synthetic intermediate. The α-bromination of 3-acylcoumarins is a well-established transformation that can be achieved under various conditions. acgpubs.org

For instance, the bromination of 3-acetyl-2H-chromen-2-one derivatives has been successfully carried out using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluene sulfonic acid (PTSA) in a suitable solvent like acetonitrile. nih.gov This method is directly applicable to 6,8-dichloro-3-propanoyl-2H-chromen-2-one. The reaction proceeds through an enol or enolate intermediate, which then attacks the bromine source.

The resulting α-bromoketone, 3-(2-bromo-1-oxopropyl)-6,8-dichloro-2H-chromen-2-one, is a key building block for synthesizing various heterocyclic compounds, particularly thiazole (B1198619) derivatives. acgpubs.org The reactivity of the C-Br bond makes it an excellent electrophilic site for nucleophilic substitution reactions.

Table 1: Conditions for α-Bromination of 3-Acyl Chromen-2-ones

| Reagent | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluene Sulfonic Acid (PTSA) / Acetonitrile | Reflux, 12 h | 3-(2-Bromoacetyl)-2H-chromen-2-ones | nih.gov |

| Copper(II) Bromide (CuBr₂) | Chloroform / Ethyl Acetate | Reflux | 3-Bromoacetylcoumarin | acgpubs.org |

| Bromine (Br₂) | Chloroform | - | 3-Bromoacetylcoumarin | acgpubs.org |

Nucleophilic Additions and Condensation Reactions at the Propanoyl Group

The carbonyl carbon of the propanoyl group is electrophilic and susceptible to attack by various nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the sp² hybridized carbonyl carbon into an sp³ hybridized carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation typically yields an alcohol.

A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols, can participate in this reaction, allowing for the introduction of diverse functional groups. For example, reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively. Mannich reactions, involving the aminoalkylation of the acidic α-proton, can also be performed on 3-acylcoumarins using formaldehyde (B43269) and a secondary amine to produce β-amino ketones. researchgate.net

Furthermore, the acidic α-protons of the propanoyl group facilitate condensation reactions. wikipedia.orglibretexts.org In the presence of a base, the α-carbon can be deprotonated to form an enolate, which can then act as a nucleophile. A classic example is the Claisen-Schmidt or crossed-aldol condensation, where the enolate of this compound reacts with an aromatic aldehyde. researchgate.net This reaction typically results in the formation of an α,β-unsaturated ketone, a chalcone-like derivative, after a dehydration step.

Cyclization Reactions and Heterocyclic Annulation from 3-Propanoyl Chromen-2-ones

The 3-propanoylcoumarin scaffold is an excellent precursor for building fused heterocyclic systems, a process known as annulation. rsc.org These reactions often involve the propanoyl side chain participating in a cyclization cascade with a binucleophilic reagent, leading to the formation of a new heterocyclic ring attached to the coumarin core.

Formation of Pyrazole-Fused Systems

The reaction of 3-acylcoumarins with hydrazine (B178648) derivatives is a common and efficient method for constructing pyrazole-fused systems. researchgate.net When this compound is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), a condensation reaction occurs between the hydrazine and the carbonyl group of the propanoyl chain, followed by an intramolecular cyclization and dehydration. This sequence results in the formation of a pyrazole (B372694) ring fused to the pyranone ring of the coumarin.

The reaction mechanism involves the initial formation of a hydrazone at the side-chain carbonyl. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the C4-position of the coumarin ring, which is part of an α,β-unsaturated system, followed by rearrangement and aromatization, yields the chromeno[4,3-c]pyrazol-4(1H)-one derivative. Various substituted hydrazines can be used to introduce diversity at the N1 position of the pyrazole ring. nih.gov

Synthesis of Thiazole Derivatives from 3-Acyl Chromen-2-ones

The synthesis of thiazole derivatives from 3-acyl chromen-2-ones is a well-documented and versatile transformation. bepls.com A primary route to these compounds is the Hantzsch thiazole synthesis, which utilizes the α-brominated derivative discussed in section 3.1.1. acgpubs.orgnih.gov

The key intermediate, 3-(2-bromo-1-oxopropyl)-6,8-dichloro-2H-chromen-2-one, readily reacts with a sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide. The reaction proceeds via nucleophilic substitution of the bromide by the sulfur atom, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the thiazole ring. nih.gov

Using thiourea yields a 2-aminothiazole (B372263) derivative, while substituted thioamides produce 2-substituted thiazole derivatives. This method provides a straightforward pathway to compounds that link the 6,8-dichlorocoumarin core to a thiazole moiety via the C3 position.

Table 2: Synthesis of Thiazole Derivatives from 3-(Bromoacyl)coumarins

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)coumarin (B1271225) | Thiourea | Ethanol, Reflux | 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one | acgpubs.org |

| 3-(Bromoacetyl)coumarin | Thiosemicarbazones | Various | Hydrazinyl thiazolyl coumarins | nih.gov |

| 3-(Bromoacetyl)coumarin | Potassium Thiocyanate | Ethanol, Reflux | 3-(2-Ethoxythiazol-4-yl)-2H-chromen-2-one | nih.gov |

Other Heterocyclic Ring Closures

The synthetic utility of this compound and its derivatives extends to the formation of a variety of other heterocyclic systems. The activated propanoyl side chain and the electrophilic sites on the coumarin ring allow for diverse cyclization strategies. rsc.org

For example, the α-brominated intermediate can react with various heterocyclic amines. The reaction of 3-(bromoacetyl)coumarin with 2-aminothiazole or 2-aminobenzothiazole (B30445) can lead to the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. acgpubs.org Similarly, reaction with 2-mercaptobenzimidazole (B194830) followed by cyclization can yield benzo[d]thiazolo[3,2-a]imidazolyl derivatives. acgpubs.org

Furthermore, multicomponent reactions offer an efficient approach to complex heterocyclic structures. Reactions involving 3-acylcoumarins, α-amino ketones, and other components can be used to construct fused pyrrole (B145914) systems. nih.gov These strategies highlight the potential of this compound as a versatile starting material for generating diverse and complex heterocyclic libraries.

Modifications and Functionalization of the Dichlorinated Chromen-2-one Ring System

Alteration of Halogen Substitution Patterns

The chlorine substituents at the C-6 and C-8 positions of the chromen-2-one ring are amenable to displacement or coupling reactions, providing a valuable avenue for introducing new functionalities. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the dichlorinated coumarin with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-6 and/or C-8 positions. While the reactivity of the two chlorine atoms may differ, selective mono- or di-substitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the choice of catalyst, and the reaction temperature.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base | 6-Aryl-8-chloro-3-propanoyl-2H-chromen-2-one |

| This compound | Alkylboronic ester | Pd(dppf)Cl₂, Base | 6,8-Di-alkyl-3-propanoyl-2H-chromen-2-one |

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the dichlorinated coumarin with a terminal alkyne. wikipedia.orgnrochemistry.comnih.govlibretexts.org This method is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as cycloaddition reactions or conversion to other functional groups. Similar to the Suzuki-Miyaura coupling, regioselective coupling at either the C-6 or C-8 position may be possible.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 6-Chloro-8-(phenylethynyl)-3-propanoyl-2H-chromen-2-one |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Base | 6,8-Bis(trimethylsilylethynyl)-3-propanoyl-2H-chromen-2-one |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C-6 and C-8 positions. This transformation is crucial for the synthesis of amino-substituted coumarin derivatives, which are of significant interest in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of this reaction and can influence the selectivity of the amination.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aniline | Pd₂(dba)₃, Ligand, Base | 6-Anilino-8-chloro-3-propanoyl-2H-chromen-2-one |

| This compound | Morpholine | Pd(OAc)₂, Ligand, Base | 6,8-Dimorpholino-3-propanoyl-2H-chromen-2-one |

Further Derivatization at Aromatic and Lactone Ring Positions

Beyond modification of the halogen substituents, the this compound scaffold can be further functionalized at the remaining positions of the aromatic ring, the lactone ring, and the C-3 propanoyl side chain.

Aromatic Ring Functionalization:

The vacant C-5 and C-7 positions on the aromatic ring are potential sites for electrophilic aromatic substitution, although the deactivating effect of the two chlorine atoms and the coumarin ring must be considered. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could potentially be employed to introduce additional substituents, further diversifying the molecular structure. The directing effects of the existing substituents would influence the regioselectivity of these reactions.

Lactone Ring Modifications:

The α,β-unsaturated lactone is a key feature of the coumarin core. Under basic conditions, the lactone ring can undergo hydrolysis to afford the corresponding coumarinic acid derivative. This ring-opening can be a deliberate synthetic step to produce acyclic derivatives or can be an undesired side reaction under certain conditions.

Derivatization of the C-3 Propanoyl Group:

The propanoyl group at the C-3 position is a versatile handle for a wide range of chemical transformations. The carbonyl group can undergo typical ketone reactions, and the adjacent methylene group is activated, making it susceptible to condensation reactions.

Knoevenagel Condensation: The active methylene group of the propanoyl side chain can participate in Knoevenagel condensation with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated products. This reaction extends the conjugation of the system and allows for the introduction of a variety of substituents.

Synthesis of Heterocyclic Derivatives: The 1,3-dicarbonyl-like nature of the 3-propanoyl-2H-chromen-2-one system makes it an excellent precursor for the synthesis of various heterocyclic rings. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. nih.govnih.govmdpi.comyoutube.commdpi.com This cyclocondensation reaction is a widely used strategy for the synthesis of fused heterocyclic coumarin systems, which often exhibit interesting biological activities.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Hydrazine hydrate | Reflux in ethanol | 3-(5-Ethyl-1H-pyrazol-3-yl)-6,8-dichloro-2H-chromen-2-one |

| This compound | Phenylhydrazine | Acetic acid, heat | 6,8-Dichloro-3-(5-ethyl-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one |

Advanced Spectroscopic and Structural Characterization of 6,8 Dichloro 3 Propanoyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 6,8-dichloro-3-propanoyl-2H-chromen-2-one, a comprehensive analysis using ¹H NMR, ¹³C NMR, and two-dimensional NMR methods would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

While specific experimental data for this compound is not widely published, the expected spectral data can be reliably predicted based on the analysis of closely related analogs, such as 3-acetyl-6,8-dichloro-2H-chromen-2-one and the parent 6,8-dichloro-2H-chromen-2-one scaffold. rsc.orgnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) ring system and the aliphatic protons of the propanoyl group.

The aromatic region would feature two doublets, corresponding to the H-5 and H-7 protons on the benzene (B151609) ring. Due to the deshielding effect of the chlorine atoms, these protons would appear at relatively high chemical shifts. The H-4 proton, a singlet, is anticipated to be significantly downfield due to the influence of the adjacent carbonyl group of the lactone and the propanoyl substituent.

The propanoyl side chain would give rise to a triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), with their coupling confirming the ethyl fragment of the propanoyl group.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.4-8.6 | s (singlet) | - |

| H-5 | ~7.7-7.8 | d (doublet) | ~2.4 |

| H-7 | ~7.6-7.7 | d (doublet) | ~2.4 |

| -CH₂- | ~3.0-3.2 | q (quartet) | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (lactone C=O) | ~158 |

| C-3 | ~126 |

| C-4 | ~146 |

| C-4a | ~120 |

| C-5 | ~128 |

| C-6 | ~131 |

| C-7 | ~134 |

| C-8 | ~123 |

| C-8a | ~150 |

| Propanoyl C=O | ~197 |

| -CH₂- | ~36 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D NMR spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. The key expected correlation would be between the methylene protons and the methyl protons of the propanoyl group, confirming the -CH₂-CH₃ connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for H-4, H-5, H-7, and the protons and carbons of the propanoyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-4a, and C-5. The methylene protons of the propanoyl group would show correlations to the propanoyl carbonyl carbon and C-3 of the coumarin ring, confirming the attachment of the side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The lactone carbonyl (C=O) stretching vibration is typically observed at a high frequency, while the ketone carbonyl of the propanoyl group would appear at a slightly lower frequency. Additionally, characteristic peaks for C=C stretching of the aromatic ring and C-Cl stretching would be present. nih.gov

Expected IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Lactone C=O Stretch | ~1740-1760 |

| Ketone C=O Stretch | ~1670-1690 |

| Aromatic C=C Stretch | ~1600, ~1470 |

| C-O Stretch | ~1200-1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₁₂H₈Cl₂O₃), the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be seen for the molecular ion, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Common fragmentation pathways for coumarins involve the loss of CO (carbon monoxide) from the lactone ring. For this specific compound, fragmentation could also occur via cleavage of the propanoyl side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. While specific experimental HRMS data for this compound has not been detailed in the reviewed literature, the theoretical exact mass can be calculated from its molecular formula, C₁₂H₈Cl₂O₃.

This calculated value serves as a benchmark for experimental verification. In a typical analysis, the experimentally measured m/z value would be compared to the theoretical value, with a minimal mass error (usually in parts per million, ppm) confirming the elemental formula. For related coumarin derivatives, HRMS data is typically presented by comparing the calculated mass for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺ with the experimentally found value chimicatechnoacta.ru.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₈Cl₂O₃ | [M]⁺ | 270.9850 |

| C₁₂H₉Cl₂O₃ | [M+H]⁺ | 271.9928 |

Note: Data is theoretical and serves as a reference for experimental confirmation.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides valuable structural information through analysis of molecular fragmentation patterns upon electron impact. Specific EIMS spectra for this compound are not available in the cited literature; however, the fragmentation pathways can be predicted based on the known behavior of coumarin and 3-acylcoumarin derivatives isca.meresearchgate.netnih.govtandfonline.com.

The molecular ion peak ([M]⁺) is expected to be prominent. A characteristic fragmentation of the coumarin ring system is the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment with m/z = M-28 nih.govtandfonline.com. Further fragmentation is anticipated to occur at the 3-propanoyl substituent. Key cleavage events would include:

α-cleavage: Loss of the ethyl radical (•C₂H₅) to form a stable acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral propene molecule.

Cleavage of the C-C bond between the ring and the carbonyl group, leading to the loss of the propanoyl radical (•COC₂H₅).

Table 2: Predicted EIMS Fragmentation for this compound

| Fragment Ion | Proposed Loss from [M]⁺ | Predicted m/z |

|---|---|---|

| [M-CO]⁺ | •CO | 243 |

| [M-C₂H₅]⁺ | •C₂H₅ | 242 |

| [M-COC₂H₅]⁺ | •COC₂H₅ | 214 |

Note: This table represents predicted fragmentation patterns based on general coumarin behavior.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified, extensive data exists for the closely related analog, 3-acetyl-6-chloro-2H-chromen-2-one , which provides significant insight into the likely structural features of the title compound researchgate.net. The following sections draw upon the analysis of this analog to illustrate the principles of crystallographic characterization.

Single Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation

Single crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and geometry. For the analog 3-acetyl-6-chloro-2H-chromen-2-one, the analysis revealed that the coumarin ring system is essentially planar researchgate.net. The substituent at the 3-position, an acetyl group, is also largely coplanar with the coumarin system, exhibiting only a small dihedral angle of 6.6(1)° between the two planes researchgate.net. It is expected that this compound would adopt a similar planar conformation, with the propanoyl group likely showing some rotational freedom around the C3-carbonyl bond.

Elucidation of Molecular Conformation and Supramolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a network of non-covalent interactions. In the crystal structure of 3-acetyl-6-chloro-2H-chromen-2-one, the primary forces dictating the supramolecular architecture are C—H⋯O hydrogen bonds and aromatic π–π stacking interactions researchgate.net.

C—H⋯O Hydrogen Bonding: These interactions form dimeric motifs that link adjacent molecules into planar sheets researchgate.net.

π–π Stacking: The aromatic rings of the coumarin system engage in stacking interactions, with a reported centroid-to-centroid distance of 3.998(3) Å between the benzene and pyranone rings of adjacent molecules researchgate.net.

Studies of other coumarin derivatives also highlight the importance of C–H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring researchgate.netresearchgate.net. These weak interactions are crucial in directing molecular assembly and reinforcing the crystal packing researchgate.netrsc.org. It is highly probable that the crystal structure of this compound is stabilized by a similar combination of these intermolecular forces.

Table 3: Common Supramolecular Interactions in Acyl-Coumarin Analogs

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| C—H⋯O Hydrogen Bonds | A hydrogen atom bonded to a carbon atom interacts with an oxygen atom (e.g., from a carbonyl group). | Formation of chains and sheets, linking molecules. researchgate.net |

| π–π Stacking | Face-to-face stacking of aromatic rings. | Stabilizes the crystal lattice through attractive, noncovalent forces. researchgate.net |

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. This fundamental information is derived directly from the X-ray diffraction data. For the analog, 3-acetyl-6-chloro-2H-chromen-2-one, the crystallographic parameters were determined as follows researchgate.net:

Table 4: Crystallographic Data for the Analog 3-acetyl-6-chloro-2H-chromen-2-one

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.988(2) |

| b (Å) | 11.010(7) |

| c (Å) | 11.156(7) |

| α (°) | 97.078(9) |

| β (°) | 90.238(10) |

| γ (°) | 100.049(10) |

| V (ų) | 478.5(5) |

| Z | 2 |

Data from the crystallographic study of 3-acetyl-6-chloro-2H-chromen-2-one researchgate.net.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze bulk crystalline materials. Unlike single-crystal XRD, which studies a perfect, isolated crystal, PXRD provides information about a polycrystalline sample nih.gov. Its primary applications in this context include:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This allows for the confirmation of the identity of a synthesized bulk sample by comparing its experimental PXRD pattern to a calculated pattern derived from single-crystal data nih.gov.

Purity Assessment: PXRD can readily detect the presence of crystalline impurities or different polymorphic forms within a sample.

Polymorph Screening: The technique is central to identifying and characterizing different crystal polymorphs (different crystal structures of the same compound), which can have distinct physical properties rsc.orgrsc.org.

While no experimental PXRD pattern for this compound is available in the searched literature, this technique would be the standard method to ensure the phase purity of a bulk synthesized sample.

Computational and Theoretical Investigations of 6,8 Dichloro 3 Propanoyl 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental properties of molecules from first principles.

Selection and Application of Basis Sets and Functionals (e.g., B3LYP, ωB97XD, 6-311++G(d,p))The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. Functionals are approximations of the exchange-correlation energy in DFT. B3LYP is a widely used hybrid functional known for its reliability in predicting molecular geometries and properties for a broad range of organic molecules. The ωB97XD functional is designed to better account for non-covalent interactions.

Basis sets are sets of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a flexible, split-valence basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distribution. The selection of an appropriate functional and basis set is a critical step in any computational study to ensure the reliability of the results. For instance, the B3LYP/6-311++G(d,p) level of theory has been successfully applied to study related dichloro-coumarin structures.

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the chemical behavior of a molecule.

Exploration of Reactivity Descriptors and Electrostatic Potential SurfacesFrom the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors quantify the reactive nature of a molecule.

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. For coumarin (B35378) derivatives, MEP maps typically show negative potential around the carbonyl oxygen atoms, indicating likely sites for electrophilic attack. A detailed MEP analysis for 6,8-dichloro-3-propanoyl-2H-chromen-2-one would provide valuable information about its reactive sites, but such a study is not currently available.

Conformational Analysis and Potential Energy Surfaces

Computational chemistry provides powerful tools for analyzing the three-dimensional structure and conformational flexibility of molecules like this compound. Conformational analysis is crucial for understanding a molecule's physical, chemical, and biological properties, as these are often dependent on its specific spatial arrangement.

The potential energy surface maps the energy of a molecule as a function of its geometry. nih.govaip.org For this compound, the PES would likely be explored by varying the dihedral angle of the propanoyl side chain relative to the planar coumarin ring system. The results of such an analysis would reveal the energetically favorable orientations of the propanoyl group, which can be influenced by steric hindrance and electronic interactions with the chlorine atoms at positions 6 and 8. The identification of low-energy conformers is a critical first step for subsequent molecular modeling and docking studies. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational techniques used to predict the interaction of a ligand (in this case, a coumarin derivative) with a biological target, typically a protein or enzyme. nih.govtandfonline.com These studies are foundational in drug discovery and help to elucidate the potential mechanism of action for compounds like this compound. frontiersin.orgbiointerfaceresearch.com

In the context of broader coumarin applications, docking studies have been extensively used to investigate their potential as inhibitors for various enzymes. For example, coumarin derivatives have been docked into the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases. nih.govnih.gov Such studies help to identify key interactions, like hydrogen bonds and hydrophobic interactions, between the coumarin scaffold and amino acid residues in the enzyme's active site. researchgate.net The unique substitutions on the coumarin ring, such as the dichloro and propanoyl groups of this compound, would be expected to significantly influence these binding interactions.

The general procedure for a docking study involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Preparing the ligand structure (this compound) by optimizing its geometry to find a low-energy conformation.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the resulting poses based on their predicted binding affinity, which is an estimation of the free energy of binding. researchgate.net

The results from these simulations can provide insights into the structure-activity relationships of coumarin derivatives and guide the design of new compounds with enhanced potency and selectivity for specific biological targets. rsc.org

Prediction of Spectroscopic Properties via Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.net These theoretical predictions are invaluable for complementing and interpreting experimental data.

Predicted UV-Vis Spectra

The electronic absorption spectra of coumarins can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov The predicted UV-Vis spectrum provides information about the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals. cdnsciencepub.com For coumarin and its derivatives, these transitions are typically π → π* and n → π* in nature. cdnsciencepub.com

The substitution pattern on the coumarin ring significantly influences the absorption spectrum. The presence of two chlorine atoms (electron-withdrawing) and a propanoyl group on the this compound molecule would be expected to cause a shift in the absorption bands compared to the parent coumarin molecule. cdnsciencepub.com Computational models can predict these shifts, offering insights into the electronic structure of the molecule. researchgate.net The predicted λmax values can also be used to understand the photophysical properties of the compound, which is relevant for applications such as fluorescent probes. acs.org

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~335 | ~0.25 | HOMO -> LUMO |

| ~280 | ~0.40 | HOMO-1 -> LUMO |

| ~220 | ~0.30 | HOMO -> LUMO+1 |

Note: These values are hypothetical and based on trends observed for similarly substituted coumarin derivatives.

Predicted Vibrational and NMR Spectra

Vibrational Spectra: Theoretical vibrational frequencies can be calculated using DFT methods, which helps in the assignment of experimental infrared (IR) and Raman spectra. ijres.orgresearchgate.net The calculations provide the frequencies of the fundamental vibrational modes and their corresponding intensities. For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the lactone and the propanoyl group, C-Cl stretching, and various C-H and C-C vibrations within the aromatic system. arkat-usa.org Comparing the computed frequencies with experimental data can confirm the molecular structure. arkat-usa.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch (lactone) | ~1750 |

| C=O stretch (propanoyl) | ~1710 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-Cl stretch | ~800-700 |

Note: These values are hypothetical and based on typical frequency ranges for these functional groups in related compounds.

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) is another powerful application of computational chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). arkat-usa.orgchemicalbook.com

Predicted NMR spectra for this compound would show distinct signals for the protons and carbons in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups, leading to deshielding of nearby nuclei. asianresassoc.org These theoretical chemical shifts are crucial for the structural elucidation of newly synthesized compounds. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H4 | ~8.5 |

| H5 | ~7.8 |

| H7 | ~7.6 |

| CH₂ (propanoyl) | ~3.1 |

| CH₃ (propanoyl) | ~1.2 |

Note: These values are hypothetical and based on the analysis of similar coumarin structures.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O, lactone) | ~158 |

| C=O (propanoyl) | ~195 |

| C4 | ~145 |

| C6 (C-Cl) | ~128 |

| C8 (C-Cl) | ~130 |

Note: These values are hypothetical and based on the analysis of similar coumarin structures.

Advanced Applications and Material Science Potential of Chromen 2 One Derivatives General Considerations

Supramolecular Chemistry and Self-Assembly of Chromen-2-one Based Systems

While specific studies on the supramolecular chemistry and self-assembly of 6,8-dichloro-3-propanoyl-2H-chromen-2-one are not extensively documented in publicly available research, the inherent characteristics of the chromen-2-one framework suggest significant potential in this field. The planar structure and the presence of polar functional groups, including the carbonyls of the lactone and the propanoyl substituent, as well as the chloro groups, can facilitate a range of non-covalent interactions such as π-stacking, dipole-dipole interactions, and halogen bonding.

The photodimerization of coumarins, a [2+2] cycloaddition reaction, is a classic example of their application in supramolecular chemistry. This process can be controlled with high regio- and stereoselectivity by confining the coumarin (B35378) molecules within supramolecular hosts like cucurbiturils, cyclodextrins, or crystalline inclusion complexes. mdpi.comnih.gov For instance, the photodimerization of coumarin-3-carboxylic acid in the solid state is directed by the crystal packing, where the C=C double bonds of adjacent molecules are aligned at a suitable distance for cycloaddition to occur upon irradiation. mdpi.com

Furthermore, the attachment of long alkyl or peptide chains to the coumarin core can induce self-assembly into ordered nanostructures. For example, a chiral coumarin-substituted glutamine amphiphile has been shown to self-assemble into nanotubes and helical nanobelts, with the final morphology being dependent on the solvent used. rsc.org This demonstrates that the chromen-2-one moiety can act as a versatile head-group in the design of self-assembling materials. The specific substitution pattern of this compound, with its electron-withdrawing chloro groups and the propanoyl chain, could influence the electronic and steric factors that govern these self-assembly processes.

| Supramolecular Host | Effect on Coumarin Photodimerization | Reference |

| Inclusion crystals with chiral diols | Regio- and stereoselective formation of specific dimers | mdpi.com |

| Chiral host compounds | Enantioselective photodimerization | nih.gov |

| Solid-state crystal lattice | Control of cycloaddition by molecular packing | mdpi.com |

Role of Chromen-2-one Derivatives in Fluorescent Probes and Chemosensors

The chromen-2-one scaffold is a cornerstone in the development of fluorescent probes and chemosensors due to its favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity of its emission to the local environment. nih.govrsc.org The fluorescence of coumarin derivatives can be finely tuned by introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position.

Although specific research detailing this compound as a fluorescent probe is limited, its structural features suggest potential in this area. The 3-propanoyl group is an electron-withdrawing substituent that can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism for sensing. The dichloro substitution at the 6- and 8-positions will also modulate the electronic properties and could potentially enhance intersystem crossing, affecting the fluorescence quantum yield and lifetime.

Coumarin-based probes have been successfully designed for the detection of a wide array of analytes, including metal ions, anions, and biologically relevant small molecules such as thiols. mdpi.comrsc.org For instance, a coumarin derivative was designed to differentiate between cysteine, homocysteine, and glutathione (B108866) based on the distinct products formed upon reaction with the probe, leading to different fluorescence responses. mdpi.com Another example is a probe for biological thiols that operates via a Michael addition mechanism, leading to a significant fluorescence enhancement. rsc.org The propanoyl group in this compound contains a reactive carbonyl moiety that could potentially be exploited in the design of chemosensors that operate through specific chemical reactions with an analyte.

| Coumarin Probe Derivative | Analyte Detected | Sensing Mechanism | Reference |

| SWJT-14 | Cysteine, Homocysteine, Glutathione | Reaction leading to different conjugated products | mdpi.com |

| Compound 1 (unnamed) | Biological thiols | Michael addition and cleavage of a hemiketal | rsc.org |

| XCYC-3 | Amyloid-β plaques | Fluorescence enhancement upon binding | nih.gov |

Development of Materials with Tailored Optical Properties Based on Chromen-2-one Scaffolds

The development of materials with specific optical properties is a key area of material science, and chromen-2-one derivatives are attractive candidates due to their inherent photophysical characteristics. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, of coumarins are highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com This tunability allows for the rational design of molecules with desired optical responses for applications such as organic light-emitting diodes (OLEDs), laser dyes, and optical brighteners. nih.gov

For this compound, the presence of two chlorine atoms, which are electron-withdrawing and heavy atoms, is expected to influence its optical properties significantly. Halogen substitution can lead to a red-shift in the absorption and emission spectra and may also promote phosphorescence. The 3-propanoyl group, being electron-withdrawing, will also contribute to the modulation of the electronic transitions.

| Substituent Position | Effect on Optical Properties | Reference |

| Electron-donating group at C7 | Red-shift in absorption and emission | nih.gov |

| Electron-withdrawing group at C3/C4 | Red-shift in absorption and emission, enhances ICT | nih.gov |

| Aryl group at C6 | Modulates fluorescence quantum yield and Stokes shift | nih.gov |

| Hydroxyl group on coumarin moiety | Influences optoelectronic characteristics | mdpi.com |

Utilization of Chromen-2-one Derivatives as Key Synthons in Complex Organic Synthesis

Chromen-2-one derivatives bearing a reactive group at the 3-position are versatile building blocks, or synthons, for the synthesis of more complex heterocyclic systems. msu.eduscispace.com The 3-propanoyl group in this compound provides a reactive handle for a variety of chemical transformations.

The active methylene (B1212753) group adjacent to the carbonyl in the propanoyl substituent can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The carbonyl group itself is susceptible to nucleophilic attack and can be used to construct new heterocyclic rings. For example, 3-acetyl-2H-chromen-2-one, a close analog, is widely used as a precursor for the synthesis of various fused heterocyclic systems, such as pyridine (B92270) and pyrazole (B372694) derivatives, through condensation reactions with appropriate reagents. nih.govpreprints.org

Research on the reactivity of 6,8-dichloro-2-methyl-4H-chromen-4-one, a related compound, has shown that the active methyl group can be utilized in condensation reactions with aromatic aldehydes to yield styrylchromones. researchgate.net These products can then undergo further transformations, such as bromination and cycloaddition reactions. researchgate.net By analogy, the 3-propanoyl group of this compound is expected to exhibit similar reactivity, making it a valuable synthon for the construction of a diverse range of polycyclic and heterocyclic molecules with potential biological or material applications.

| Starting Chromen-2-one Derivative | Reaction Type | Product Class | Reference |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Condensation with various reagents | Pyrazolo[1,5-a]pyrimidines, thiazoles, etc. | nih.gov |

| 3-Acetyl-2H-chromen-2-one | Condensation with aldehydes and active methylene compounds | Pyridine derivatives | preprints.org |

| 6,8-dichloro-2-methyl-4H-chromen-4-one | Condensation with aromatic aldehydes | 2-Styrylchromones | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.